Cas no 107572-07-6 (2-(4-Chlorophenylthio)benzaldehyde)

107572-07-6 structure
Nombre del producto:2-(4-Chlorophenylthio)benzaldehyde
Número CAS:107572-07-6
MF:C13H9ClOS
Megavatios:248.727961301804
MDL:MFCD00051766
CID:91330
PubChem ID:2778624
2-(4-Chlorophenylthio)benzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-(4-Chlorophenylthio)benzaldehyde
- 2-[(4-Chlorophenyl)thio]benzaldehyde
- 2-(4-chlorophenyl)sulfanylbenzaldehyde
- BUTTPARK 94\04-34
- o-(p-Chlorophenylthio)benzaldehyde
- 2-[(4-Chlorophenyl)sulphanyl]benzaldehyde
- 2-(4-Chlorophenylthio)benzaldehyde for synthesis
- 2-[(4-Chlorophenyl)thio]benzaldehyde 95+%
- 107572-07-6
- 2-((4-chlorophenyl)thio)benzaldehyde
- MFCD00051766
- AKOS000113309
- PS-11159
- CS-0118174
- A801727
- FT-0608629
- DTXSID10381034
- SCHEMBL2271692
- Benzaldehyde,2-[(4-chlorophenyl)thio]-
- SB85382
- W-204643
- 2-[(4-chlorophenyl)sulfanyl]benzaldehyde
- STL353615
- DB-019448
- BBL022966
- G77667
-
- MDL: MFCD00051766
- Renchi: 1S/C13H9ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
- Clave inchi: CQKLAEUCMKGSEQ-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(=CC=1)SC1C=CC=CC=1C=O
- Brn: 5810711
Atributos calculados
- Calidad precisa: 248.00600
- Masa isotópica única: 248.006
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 226
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 42.4A^2
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Xlogp3: 4.1
Propiedades experimentales
- Color / forma: White powder
- Denso: 1.31
- Punto de fusión: 71-74°C
- Punto de ebullición: 102-104°C 14mm
- Punto de inflamación: 102-104°C/14mm
- índice de refracción: 1.654
- PSA: 42.37000
- Logp: 4.30370
- Disolución: Not determined
- Sensibilidad: Air Sensitive
2-(4-Chlorophenylthio)benzaldehyde Información de Seguridad
- Instrucciones de Seguridad: S26-S36
- Período de Seguridad:S24/25
- Términos de riesgo:R36/37/38
2-(4-Chlorophenylthio)benzaldehyde Datos Aduaneros
- Código HS:2930909090
- Datos Aduaneros:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Chlorophenylthio)benzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12852-5g |
2-(4-Chlorophenylthio)benzaldehyde, 98% |
107572-07-6 | 98% | 5g |
¥673.00 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188814-25g |
2-[(4-Chlorophenyl)sulfanyl]benzaldehyde |
107572-07-6 | 95% | 25g |
¥3012.00 | 2024-08-09 | |
TRC | C609913-50mg |
2-(4-Chlorophenylthio)benzaldehyde |
107572-07-6 | 50mg |
$ 65.00 | 2022-06-06 | ||
TRC | C609913-10mg |
2-(4-Chlorophenylthio)benzaldehyde |
107572-07-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8418810001 |
2-(4-Chlorophenylthio)benzaldehyde |
107572-07-6 | for synthesis | 1G |
¥360.12 | 2022-02-23 | |
ChemScence | CS-0118174-25g |
2-[(4-Chlorophenyl)sulfanyl]benzaldehyde |
107572-07-6 | 25g |
$299.0 | 2022-04-28 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-LL990-1g |
2-(4-Chlorophenylthio)benzaldehyde |
107572-07-6 | 98% | 1g |
¥271.0 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8418810001 |
2-(4-Chlorophenylthio)benzaldehyde |
107572-07-6 | for synthesis | 1G |
232.97 | 2021-05-17 | |
Aaron | AR003FKW-1g |
2-((4-Chlorophenyl)thio)benzaldehyde |
107572-07-6 | 95% | 1g |
$33.00 | 2025-01-22 | |
abcr | AB114931-5g |
2-(4-Chlorophenylthio)benzaldehyde, 98%; . |
107572-07-6 | 98% | 5g |
€77.20 | 2025-02-21 |
2-(4-Chlorophenylthio)benzaldehyde Literatura relevante
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
4. Book reviews
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
107572-07-6 (2-(4-Chlorophenylthio)benzaldehyde) Productos relacionados
- 34261-55-7(2,2'-Dihydroxy-5,5'-dibromobiphenyl)
- 1894829-31-2(2-[3-(Difluoromethyl)phenyl]propan-1-ol)
- 885274-71-5(Pyridine,2-(4-piperidinyl)-5-(2-thienyl)-)
- 392295-57-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide)
- 1040668-40-3(N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)
- 2169338-84-3({dispiro2.1.4^{5}.1^{3}decan-6-yl}methanamine)
- 946254-93-9(4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione)
- 1806560-60-0(2-(2-Bromopropanoyl)-3-(hydroxymethyl)mandelic acid)
- 2411240-52-1(4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:107572-07-6)2-(4-Chlorophenylthio)benzaldehyde

Pureza:99%
Cantidad:25g
Precio ($):267.0